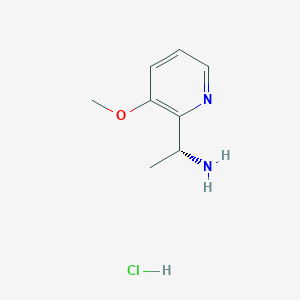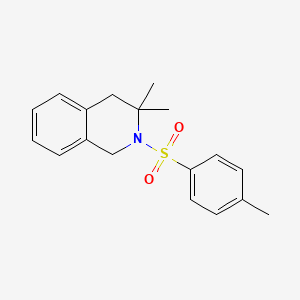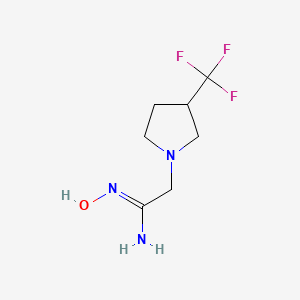
(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Acetimidamide Moiety: The acetimidamide group can be synthesized through the reaction of appropriate amines with acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the imidamide moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its trifluoromethyl group can enhance binding affinity and specificity.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide may have potential as a drug candidate due to its unique structural properties. It could be explored for its activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetamide
- (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetohydrazide
- (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetylamine
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide lies in its specific combination of functional groups. The presence of both a trifluoromethyl group and a hydroxyl group provides unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C7H12F3N3O |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H12F3N3O/c8-7(9,10)5-1-2-13(3-5)4-6(11)12-14/h5,14H,1-4H2,(H2,11,12) |
Clave InChI |
VADHCSHBOMDGNN-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CC1C(F)(F)F)C/C(=N/O)/N |
SMILES canónico |
C1CN(CC1C(F)(F)F)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
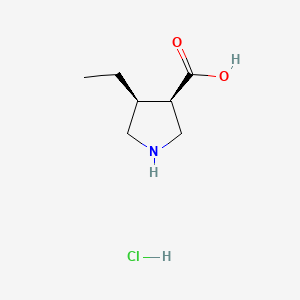
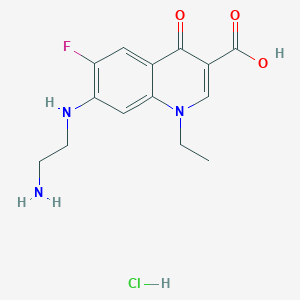

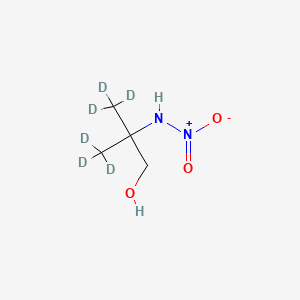
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)
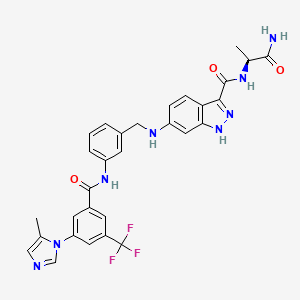
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

